![molecular formula C12H18BNO5 B2479372 (3-BOC-Amino)-2-methoxyphenylboronic acid CAS No. 2377608-32-5](/img/structure/B2479372.png)
(3-BOC-Amino)-2-methoxyphenylboronic acid
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Overview
Description
The BOC group (tert-butyloxycarbonyl) is a commonly used protecting group for amines in organic synthesis . It’s stable under basic conditions and can be removed under acidic conditions . The compound you’re asking about seems to be a boronic acid derivative with a protected amino group.
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of an amine with a BOC group. This is usually done using BOC anhydride in the presence of a base . The boronic acid group could be introduced through a suitable boron-containing reagent .Molecular Structure Analysis
The molecular structure would consist of a phenyl ring (the “phenyl” part of the name) with a methoxy group (-OCH3) and a boronic acid group (-B(OH)2) attached. The third substituent on the ring would be an amino group (-NH2), which is protected by the BOC group .Chemical Reactions Analysis
The BOC group can be removed under acidic conditions to reveal the free amine . The boronic acid group can participate in various reactions, most notably Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Boronic acids are typically solid at room temperature, and the presence of the BOC group might increase the compound’s stability and solubility .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (3-BOC-Amino)-2-methoxyphenylboronic acid:
Peptide Synthesis
(3-BOC-Amino)-2-methoxyphenylboronic acid is widely used in peptide synthesis. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide bond formation. This compound allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins .
Drug Development
In drug development, (3-BOC-Amino)-2-methoxyphenylboronic acid is employed as an intermediate in the synthesis of pharmaceutical compounds. Its boronic acid moiety can form reversible covalent bonds with diols and other functional groups, making it useful in the design of enzyme inhibitors and receptor modulators. This property is particularly valuable in the development of drugs targeting proteases and kinases .
Chemical Biology
This compound is also significant in chemical biology for the study of biological processes at the molecular level. The boronic acid group can interact with biomolecules such as carbohydrates and nucleotides, enabling the investigation of enzyme mechanisms and cellular pathways. Researchers use it to probe the function of specific proteins and to develop chemical probes for imaging and diagnostics .
Bioconjugation
In bioconjugation, (3-BOC-Amino)-2-methoxyphenylboronic acid is used to link biomolecules such as proteins, nucleic acids, and small molecules. The BOC-protected amino group allows for selective modification, enabling the creation of bioconjugates for therapeutic and diagnostic purposes. This technique is essential for developing targeted drug delivery systems and imaging agents.
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Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts in these reactions.
Mode of Action
The BOC group in (3-BOC-Amino)-2-methoxyphenylboronic acid is a protecting group for amines . It prevents the amine from reacting with other substances during chemical reactions, allowing for transformations of other functional groups . The BOC group can be removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
Boronic acids and their derivatives are known to participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis to form carbon-carbon bonds .
Result of Action
The compound’s ability to protect amines and participate in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-BOC-Amino)-2-methoxyphenylboronic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and the efficiency of its protective action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAVIHWWFSSREL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-BOC-Amino)-2-methoxyphenylboronic acid |
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